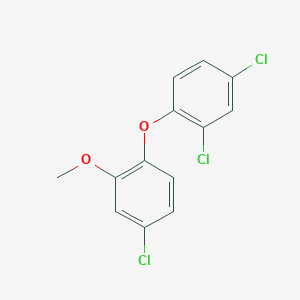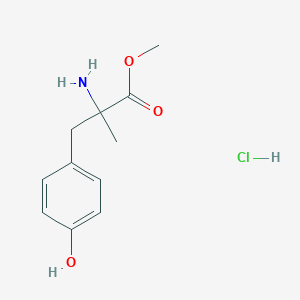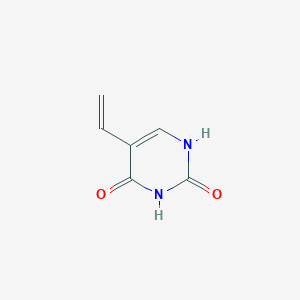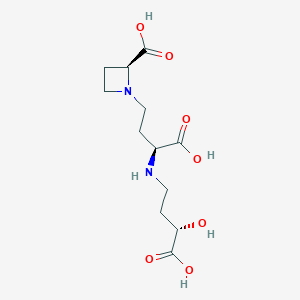
Methyl triclosan
概要
説明
Methyl Triclosan is a derivative of Triclosan, an antimicrobial agent used in personal care products such as soaps, skin creams, toothpaste, and deodorants . It is also found in household items such as plastic chopping boards, sports equipment, and shoes . Methyl Triclosan has been used as an antimicrobial agent in assays as positive controls in the isolation and identification of active antimicrobial compounds .
Molecular Structure Analysis
Triclosan is an aromatic ether that is phenol which is substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group . The chemical formula of Triclosan is C12H7Cl3O2 .科学的研究の応用
Endocrine Disruption Studies
MTCS is recognized as an endocrine-disrupting chemical (EDC). Studies have explored its effects on hormonal functions, particularly thyroid homeostasis, and its association with neurodevelopmental impairment, metabolic disorders, cardiotoxicity, and increased cancer risk . This research is crucial for understanding the broader health implications of MTCS exposure in humans and wildlife.
Toxicology and Human Health
Research has investigated the cytotoxic effects of MTCS on human hepatocyte L02 cells, revealing that it can inhibit cell viability and disturb cellular metabolic processes . This includes alterations in glucose and lipid metabolism, which are significant for assessing the potential health risks associated with MTCS exposure.
Metabolic Disturbance and Transcriptomic Changes
MTCS has been shown to induce metabolic disturbances and transcriptomic changes in human cells. Studies using RNA-sequencing and bioinformatics analysis have identified potential molecular markers of metabolism imbalance induced by MTCS, such as Serine hydroxy methyltransferase 2 (SHMT2) and Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) . These findings contribute to the understanding of the molecular mechanisms underlying MTCS toxicity.
Antibacterial and Antifungal Applications
While MTCS itself does not possess antibacterial properties due to the substitution of hydroxyl by methyl, its precursor, TCS, is widely used for its antibacterial and antifungal effects in products like mouthwashes, toothpastes, and disinfectants . The transformation of TCS to MTCS in the environment and its implications for microbial resistance and toxicity are areas of active research.
Removal and Degradation Techniques
Given the persistence and potential harm of MTCS in the environment, research has also focused on methods for its removal. This includes advanced oxidation technologies, ecological engineering, and other innovative approaches to mitigate the environmental impact of MTCS .
作用機序
Target of Action
Methyl Triclosan primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in the fatty acid synthesis in bacteria, making it an effective target for antimicrobial action .
Mode of Action
Methyl Triclosan interacts with its target, the ENR enzyme, by binding to it . This binding increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+), resulting in the formation of a stable, ternary complex of ENR-NAD±Methyl Triclosan . This complex is unable to participate in fatty acid synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Methyl Triclosan is the fatty acid synthesis pathway in bacteria . By inhibiting this pathway, Methyl Triclosan prevents the bacteria from producing essential components of their cell membranes, thereby inhibiting their growth . Additionally, Methyl Triclosan exposure significantly promotes the cellular metabolic process, including enhanced conversion of glucose to lactic acid, and elevated content of intracellular triglyceride (TG) and total cholesterol (TC) .
Pharmacokinetics
It is known that methyl triclosan is more stable and lipophilic than triclosan, posing a higher risk of bioaccumulation .
Result of Action
The primary result of Methyl Triclosan’s action is the inhibition of bacterial growth through the disruption of fatty acid synthesis . On a molecular level, this is achieved by the formation of a stable complex with the ENR enzyme, which prevents it from participating in fatty acid synthesis . On a cellular level, this results in the inability of bacteria to produce essential components of their cell membranes .
Action Environment
Methyl Triclosan enters the environment mainly through effluent and biosolids from wastewater treatment plants, and persists in the aquatic environment and edatope . Its properties, being lipophilic, accumulative, toxic, and persistent, make it potentially harmful to the environment and biohealth . The ability of Methyl Triclosan to bioaccumulate is affected by its ionization state in different environmental conditions .
Safety and Hazards
将来の方向性
Given the reported effects of Methyl Triclosan in the close range of environmentally relevant concentrations, and considering the low degradation rate and tendency to bioaccumulation, further studies are warranted to better characterize the risk of this Triclosan metabolite to aquatic organisms . The safety precaution measures and full commitment to proper legislation in compliance with environmental protection are needed in order to obtain Triclosan good ecological status .
特性
IUPAC Name |
2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDHBBTVWMLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047874 | |
| Record name | Methyl triclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl triclosan | |
CAS RN |
4640-01-1 | |
| Record name | Methyl triclosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl triclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRICLOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5174UR1DP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl triclosan formed in the environment?
A1: Methyl triclosan is primarily formed through the biomethylation of triclosan by microorganisms present in wastewater treatment plants (WWTPs) and other environments. [, , ]
Q2: Where has methyl triclosan been detected in the environment?
A2: MTCS has been detected in various environmental matrices, including wastewater, surface waters (rivers and lakes), sediments, and biota, such as fish and mussels. [, , , , , ] Its presence has been observed in locations globally, indicating widespread dissemination. []
Q3: Does methyl triclosan bioaccumulate in organisms?
A3: Yes, MTCS exhibits a greater potential for bioaccumulation than its parent compound, triclosan, due to its higher lipophilicity. [, , ] Studies have demonstrated its presence in various fish species, with lipid-adjusted concentrations exceeding those of triclosan in some cases. [, , ]
Q4: How persistent is methyl triclosan in the environment?
A4: MTCS exhibits considerable persistence in the environment, with studies demonstrating a half-life of approximately 100 days in biosolid-amended soils. [] Its degradation pathway in different environmental compartments remains an active area of research.
Q5: What are the known toxicological effects of methyl triclosan?
A5: While research on MTCS toxicity is still developing, studies have revealed potential adverse effects on various organisms. In human hepatocyte L02 cells, MTCS exposure induced oxidative stress, disrupted cellular metabolism (glucose and lipid metabolism), and impacted cell viability. [] Other studies indicate potential endocrine disruption effects in amphibians. [, ]
Q6: Does methyl triclosan have a different toxicity profile than triclosan?
A6: Research suggests that MTCS and TCS may exhibit different toxicity profiles and mechanisms of action. In one study, TCS demonstrated greater toxicity to human hepatocyte HepG2 cells compared to MTCS. [] The substitution of the ionizable proton in TCS with a methyl group in MTCS appears to influence their interactions with biological systems. []
Q7: Does methyl triclosan affect plant growth?
A7: Studies show that MTCS can negatively impact plant growth, particularly root development. Exposure to environmentally relevant concentrations of MTCS reduced root length and surface area in wetland plant species, raising concerns about the potential ecological consequences. []
Q8: How is methyl triclosan measured in environmental samples?
A8: Various analytical methods are employed to measure MTCS in environmental samples, primarily involving extraction techniques coupled with chromatographic separation and detection. These include:
- Solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) [, ]
- Matrix solid-phase dispersion (MSPD) followed by GC-MS []
- Ultrasound-assisted extraction (UAE) combined with solid-phase microextraction (SPME) followed by GC-MS []
- Silicon dioxide/polystyrene composite microspheres solid-phase extraction combined with high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) []
Q9: What are the challenges associated with measuring methyl triclosan in environmental samples?
A9: Measuring MTCS in complex environmental matrices presents challenges due to:
Q10: How can the release of methyl triclosan into the environment be minimized?
A10: Minimizing MTCS release requires a multi-faceted approach, including:
- Improved wastewater treatment technologies: Implementing advanced treatment processes, such as ozonation or advanced oxidation processes, can enhance the removal of TCS and potentially mitigate MTCS formation. []
- Source control and reduction: Exploring alternatives to TCS-containing products and promoting the use of TCS-free formulations can reduce its discharge into wastewater systems. []
- Bioaugmentation strategies: Investigating the use of microbial communities specifically enriched to degrade TCS and MTCS could offer a promising approach for remediation of contaminated environments. []
Q11: What are the critical knowledge gaps regarding methyl triclosan?
A11: Despite increasing research, significant knowledge gaps remain regarding MTCS, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)




